Product packaging for 7,7'-Vinylenebis(4-methyl-2-benzopyrone)(Cat. No.:CAS No. 79135-89-0)

7,7'-Vinylenebis(4-methyl-2-benzopyrone)

Cat. No.: B12650983
CAS No.: 79135-89-0
M. Wt: 344.4 g/mol
InChI Key: SDPNUAZAUIUPLA-ONEGZZNKSA-N
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Description

Historical Context and Evolution of Vinylene-Bridged Benzopyrone Derivatives Research

The study of coumarin (B35378) derivatives has a rich history, with these compounds being recognized for their diverse biological activities and fluorescent properties. researchgate.netresearchgate.netresearchgate.netijpcbs.comnih.gov Research into linking two coumarin units together to form bis-coumarins emerged from the desire to create molecules with enhanced or novel functionalities. The introduction of a vinylene bridge (a carbon-carbon double bond) between the coumarin rings was a significant step in this evolution. This bridge creates a larger conjugated π-system, which can lead to interesting optical and electronic properties, such as strong fluorescence and potential for use as organic semiconductors or photosensitizers. Early research in this area was often focused on the synthesis and basic characterization of these new molecules, laying the groundwork for more in-depth investigations into their potential applications.

Significance of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) within the Broader Bis-Coumarin Chemical Class

Within the broader class of bis-coumarins, 7,7'-Vinylenebis(4-methyl-2-benzopyrone) holds significance due to its specific symmetrical structure. The vinylene linkage at the 7,7' positions allows for effective electronic communication between the two coumarin moieties. This can result in enhanced fluorescence quantum yields and larger Stokes shifts compared to their monomeric counterparts, which is a desirable characteristic for applications such as fluorescent probes and laser dyes. researchgate.netresearchgate.net The methyl groups at the 4-positions can also influence the solubility and solid-state packing of the molecule, which are important considerations for material science applications.

Current Research Frontiers and Unaddressed Questions Regarding 7,7'-Vinylenebis(4-methyl-2-benzopyrone)

While the synthesis of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) has been reported, detailed investigations into its properties and applications appear to be limited in publicly available scientific literature. A significant research frontier would be the comprehensive characterization of its photophysical properties, including its absorption and emission spectra in various solvents, fluorescence quantum yield, and excited-state lifetime. Understanding these properties is crucial for evaluating its potential in areas like organic light-emitting diodes (OLEDs), fluorescent sensors, and photodynamic therapy.

Unaddressed questions that warrant further investigation include:

What is the precise mechanism of its fluorescence and are there any competing non-radiative decay pathways?

How does the vinylene bridge influence the aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) properties of this molecule?

What are its thermal stability and degradation pathways?

Can this molecule be functionalized further to tune its properties for specific applications?

Overview of Research Objectives and Scope for In-depth Studies of 7,7'-Vinylenebis(4-methyl-2-benzopyrone)

Future in-depth studies of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) should aim to systematically elucidate its fundamental chemical and physical properties. Key research objectives would include:

Synthesis and Optimization: Developing and optimizing synthetic routes to produce the compound in high yield and purity.

Photophysical Characterization: A thorough investigation of its absorption, emission, and fluorescence lifetime characteristics in different environments. This would involve steady-state and time-resolved fluorescence spectroscopy.

Computational Modeling: Employing theoretical calculations to understand its electronic structure, molecular orbitals, and to predict its photophysical behavior.

Exploration of Applications: Investigating its potential use as a fluorescent marker, a component in electronic devices, or as a photosensitizer.

The scope of these studies would provide a comprehensive understanding of this specific bis-coumarin and could pave the way for the rational design of new materials with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16O4 B12650983 7,7'-Vinylenebis(4-methyl-2-benzopyrone) CAS No. 79135-89-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79135-89-0

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

4-methyl-7-[(E)-2-(4-methyl-2-oxochromen-7-yl)ethenyl]chromen-2-one

InChI

InChI=1S/C22H16O4/c1-13-9-21(23)25-19-11-15(5-7-17(13)19)3-4-16-6-8-18-14(2)10-22(24)26-20(18)12-16/h3-12H,1-2H3/b4-3+

InChI Key

SDPNUAZAUIUPLA-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)/C=C/C3=CC4=C(C=C3)C(=CC(=O)O4)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)C=CC3=CC4=C(C=C3)C(=CC(=O)O4)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 7,7 Vinylenebis 4 Methyl 2 Benzopyrone

Established Synthetic Routes for 7,7'-Vinylenebis(4-methyl-2-benzopyrone) and its Precursors

The construction of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) and its precursors typically involves the initial synthesis of the 4-methyl-2-benzopyrone (4-methylcoumarin) core, followed by the formation of the linking vinylene bridge. The Pechmann condensation is a widely utilized method for synthesizing the coumarin (B35378) scaffold itself, often starting from a phenol (B47542) and a β-ketoester under acidic conditions. For instance, 7-hydroxy-4-methylcoumarin can be synthesized from resorcinol (B1680541) and ethyl acetoacetate. researchgate.netresearchgate.netresearchgate.net Once the coumarin nucleus is formed, subsequent reactions can be employed to introduce the vinylene bridge.

Conventional and Advanced Synthetic Approaches to Vinylene-Bridged Bis-Benzopyrones

The formation of the vinylene bridge in bis-benzopyrones can be achieved through several key olefination reactions. While direct synthesis of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) is not extensively detailed in the literature, the synthesis of structurally similar stilbene-coumarin hybrids provides insight into plausible methodologies. acs.orgnih.govresearchgate.net

Prominent among these are the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction . nih.govijpcbs.comwikipedia.orgmasterorganicchemistry.comwikipedia.orgyoutube.comyoutube.com These reactions involve the coupling of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with a carbonyl compound. For the synthesis of 7,7'-Vinylenebis(4-methyl-2-benzopyrone), this could conceptually involve the reaction of a 7-formyl-4-methylcoumarin derivative with a corresponding 7-(phosphoniomethyl)-4-methylcoumarin ylide. The HWE reaction, known for its high stereoselectivity, often favors the formation of (E)-alkenes. wikipedia.org

Another powerful tool for forging the vinylene linkage is the Heck reaction , a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. nih.govyoutube.comwikipedia.orgmdpi.comlibretexts.orgnih.gov In the context of synthesizing the target molecule, this could entail the coupling of a 7-halo-4-methylcoumarin (e.g., 7-iodo- or 7-bromo-4-methylcoumarin) with a 7-vinyl-4-methylcoumarin, or a self-coupling of a 7-vinyl-4-methylcoumarin derivative. The Heck reaction is renowned for its functional group tolerance and has been successfully applied to the synthesis of various complex molecules, including stilbenes. wikipedia.org

Optimization of Reaction Conditions and Yield Enhancement Strategies for 7,7'-Vinylenebis(4-methyl-2-benzopyrone)

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are typically fine-tuned include the choice of solvent, base, temperature, and reaction time.

For Wittig and HWE reactions , the choice of base is critical for the deprotonation of the phosphonium (B103445) salt or phosphonate ester to generate the reactive ylide or carbanion. Strong bases like sodium hydride, sodium ethoxide, or potassium tert-butoxide are commonly employed. The solvent must be inert to the reaction conditions, with tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) being common choices. Temperature can influence the stereoselectivity of the reaction, with lower temperatures sometimes favoring the formation of one isomer over the other.

In Heck reactions , the optimization focuses on the palladium catalyst system, which includes the palladium source (e.g., Pd(OAc)₂, PdCl₂) and the ligand. The nature of the base (e.g., triethylamine, potassium carbonate) and the solvent (e.g., DMF, acetonitrile) also significantly impacts the reaction efficiency. The reaction temperature is another critical factor that requires careful control to ensure complete reaction and minimize side products.

Below is a table summarizing typical conditions for the synthesis of stilbene-coumarin hybrids, which can serve as a starting point for optimizing the synthesis of 7,7'-Vinylenebis(4-methyl-2-benzopyrone).

Reaction TypePrecursorsCatalyst/ReagentBaseSolventTemperature (°C)Yield (%)Ref
HWE Reaction7-(Diethoxyphosphorylmethyl)-4-methylcoumarin, Benzaldehyde-NaHTHFRoom Temp.75-85 nih.gov
Heck Reaction7-Iodo-4-methylcoumarin, StyrenePd(OAc)₂/PPh₃Et₃NDMF10060-90 nih.gov

Exploration of Catalyst Systems for 7,7'-Vinylenebis(4-methyl-2-benzopyrone) Synthesis

The catalyst system is a cornerstone of modern organic synthesis, and its selection is paramount for the efficient construction of complex molecules like 7,7'-Vinylenebis(4-methyl-2-benzopyrone), particularly via cross-coupling reactions like the Heck reaction.

For Heck reactions , a variety of palladium catalysts have been developed. These typically consist of a palladium(II) or palladium(0) source and a ligand. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of ligand is crucial for stabilizing the palladium center and modulating its reactivity and selectivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and tri-o-tolylphosphine, are widely used. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for Heck reactions, often exhibiting high stability and activity. mdpi.com

The development of catalyst systems also aims at improving sustainability, for example, by using water as a solvent or developing recyclable catalysts.

The table below presents a selection of catalyst systems used in Heck reactions for the synthesis of related aryl-coumarin compounds.

Palladium SourceLigandBaseSolventApplicationRef
Pd(OAc)₂PPh₃Et₃NDMFArylation of coumarins nih.gov
PdCl₂NoneK₂CO₃Ionic LiquidStilbene synthesis wikipedia.org
Pd(OAc)₂(R)-BINAPProton SpongeTolueneAsymmetric Heck reaction libretexts.org

Reaction Mechanisms Governing the Formation of the Vinylene Bridge in 7,7'-Vinylenebis(4-methyl-2-benzopyrone)

Understanding the reaction mechanism is fundamental to controlling the outcome of a chemical transformation. The formation of the vinylene bridge in 7,7'-Vinylenebis(4-methyl-2-benzopyrone) is governed by the specific mechanism of the chosen synthetic method.

Proposed Mechanistic Pathways and Intermediate Characterization

For the Wittig and HWE reactions , the mechanism proceeds through the nucleophilic attack of the phosphorus ylide or phosphonate carbanion on the carbonyl carbon of the aldehyde or ketone. This initially forms a betaine (B1666868) intermediate in the case of the Wittig reaction, or a related adduct in the HWE reaction. This intermediate then undergoes cyclization to form a four-membered oxaphosphetane ring. The subsequent collapse of this ring through a retro-[2+2] cycloaddition yields the desired alkene and a phosphine oxide or phosphate (B84403) byproduct. masterorganicchemistry.comyoutube.com The stability of the ylide or carbanion plays a significant role in determining the stereochemical outcome of the reaction.

The Heck reaction mechanism is a well-studied catalytic cycle involving palladium. wikipedia.orglibretexts.org The cycle typically begins with the oxidative addition of the aryl or vinyl halide to a palladium(0) species, forming a palladium(II) complex. This is followed by the coordination of the alkene (the coumarin vinyl derivative) to the palladium center. Migratory insertion of the alkene into the palladium-carbon bond then forms a new carbon-carbon bond. Finally, a β-hydride elimination step releases the final vinylene-bridged product and a hydridopalladium(II) species. Reductive elimination of HX with the help of a base regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org Computational and experimental studies have provided significant insights into the intermediates and transition states of this catalytic cycle for related systems. nih.gov

Kinetic and Thermodynamic Considerations in the Formation of 7,7'-Vinylenebis(4-methyl-2-benzopyrone)

Both kinetic and thermodynamic factors influence the formation of 7,7'-Vinylenebis(4-methyl-2-benzopyrone).

In the Wittig and HWE reactions , the stereoselectivity is often under kinetic control. The relative rates of formation of the syn and anti oxaphosphetane intermediates determine the ratio of (Z) to (E) alkene products. For stabilized ylides, which are common in HWE reactions, the initial addition step is often reversible, allowing for thermodynamic equilibration to the more stable trans-alkene product.

Stereochemical Control in Vinylene Bridge Formation

The formation of the vinylene bridge in 7,7'-Vinylenebis(4-methyl-2-benzopyrone) is a critical step that dictates the isomeric purity of the final product. The two primary olefination reactions that can be envisioned for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, alongside coupling reactions like the McMurry coupling. The stereochemical outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of alkenes with a high degree of stereoselectivity. docbrown.info Typically, the HWE reaction, which utilizes a stabilized phosphonate ylide, strongly favors the formation of the thermodynamically more stable (E)-alkene. docbrown.infokccollege.ac.in This selectivity arises from the steric interactions in the transition state leading to the oxaphosphetane intermediate. The bulky groups orient themselves in an anti-periplanar fashion to minimize steric hindrance, which translates to the (E)-configuration in the resulting alkene. For the synthesis of the (E)-isomer of 7,7'-Vinylenebis(4-methyl-2-benzopyrone), a plausible approach would involve the reaction of a 7-formyl-4-methylcoumarin derivative with a suitable phosphonate.

Conversely, achieving the (Z)-isomer with high selectivity often requires modification of the standard HWE conditions. The Still-Gennari modification, which employs bis(2,2,2-trifluoroethyl)phosphonates and a strong, non-chelating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether at low temperatures, is a well-established method for favoring the formation of (Z)-alkenes. csus.edu This modification alters the reaction pathway to favor the kinetic product.

Another potential route to the symmetrical vinylene bridge is the McMurry coupling, which involves the reductive coupling of two carbonyl groups using a low-valent titanium reagent. iitg.ac.inwikipedia.org This reaction is particularly well-suited for the synthesis of symmetrical alkenes. researchgate.net Starting from 7-formyl-4-methylcoumarin, the McMurry coupling could, in principle, yield 7,7'-Vinylenebis(4-methyl-2-benzopyrone). The stereoselectivity of the McMurry coupling can be influenced by the specific titanium reagent used and the reaction conditions, though it often results in a mixture of (E) and (Z) isomers.

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, also presents a viable pathway. researchgate.net For instance, the coupling of a 7-halo-4-methylcoumarin with ethylene (B1197577) could potentially form the desired vinylene-bridged product. The Heck reaction typically exhibits a high degree of stereoselectivity, favoring the formation of the (E)-isomer. nih.gov

Below is a table summarizing the expected stereochemical outcomes of these reactions for the synthesis of 7,7'-Vinylenebis(4-methyl-2-benzopyrone).

Reaction Typical Stereoselectivity Key Reagents/Conditions for Stereocontrol
Horner-Wadsworth-Emmons (HWE)Predominantly (E)-isomerStandard conditions with stabilized phosphonate ylides.
Still-Gennari Modification of HWEPredominantly (Z)-isomerBis(2,2,2-trifluoroethyl)phosphonates, KHMDS, 18-crown-6, low temperature.
McMurry CouplingMixture of (E) and (Z) isomersLow-valent titanium reagents (e.g., TiCl₃/LiAlH₄, TiCl₄/Zn). Stereoselectivity can be substrate and condition dependent.
Heck ReactionPredominantly (E)-isomerPalladium catalyst, base, suitable coupling partners (e.g., 7-halo-4-methylcoumarin and ethylene).

Green Chemistry Principles and Sustainable Approaches in the Synthesis of 7,7'-Vinylenebis(4-methyl-2-benzopyrone)

The growing emphasis on sustainable chemical manufacturing necessitates the application of green chemistry principles to the synthesis of complex molecules like 7,7'-Vinylenebis(4-methyl-2-benzopyrone). Key considerations include the use of safer solvents, catalytic methods, and maximizing atom economy.

Solvent-Free and Catalytic Approaches for Eco-Friendly Synthesis

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. The development of solvent-free or aqueous-based synthetic routes is a cornerstone of green chemistry. For instance, the Wittig reaction for the synthesis of coumarin derivatives has been successfully carried out under solvent-free conditions or in water, significantly reducing the environmental impact. acs.orgacs.org Such approaches not only minimize pollution but can also lead to shorter reaction times and improved yields. acs.org

Catalytic methods are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. The Heck reaction, for example, utilizes a catalytic amount of palladium, making it a more sustainable option compared to reactions that require stoichiometric amounts of reagents. researchgate.net Recent advancements in Heck coupling have focused on using greener reaction media like γ-valerolactone and developing more efficient and recyclable catalyst systems. acs.org Furthermore, some Heck reactions can be promoted by visible light under mild conditions, further enhancing their green credentials. nih.gov

Solvent-free Horner-Wadsworth-Emmons reactions have also been developed, often catalyzed by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which can provide high (E)-selectivity for α,β-unsaturated esters. youtube.com Adapting such solvent-free catalytic methods to the synthesis of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) would represent a significant step towards a more sustainable production process.

Atom Economy and Sustainability Metrics in Bis-Benzopyrone Production

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. docbrown.infokccollege.ac.inyoutube.comlibretexts.orgyoutube.com A higher atom economy signifies a more efficient and less wasteful process.

The calculation for percent atom economy is: % Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100 libretexts.org

To illustrate this, let's consider a hypothetical synthesis of (E)-7,7'-Vinylenebis(4-methyl-2-benzopyrone) via a Heck-type coupling of two molecules of 7-iodo-4-methylcoumarin with ethylene.

Reactants:

2 x 7-Iodo-4-methylcoumarin (C₁₀H₇IO₃)

1 x Ethylene (C₂H₄)

Product:

1 x (E)-7,7'-Vinylenebis(4-methyl-2-benzopyrone) (C₂₂H₁₆O₄)

Byproducts would include HI and the regenerated catalyst. For the purpose of a simplified atom economy calculation focusing on the main reactants and products, we consider the atoms incorporated into the desired product versus all atoms of the reactants.

Another important green chemistry metric is the E-Factor (Environmental Factor) , which is the ratio of the mass of waste to the mass of the desired product. A lower E-Factor indicates a greener process.

The table below provides a hypothetical comparison of the atom economy for different synthetic routes to 7,7'-Vinylenebis(4-methyl-2-benzopyrone). The actual values would depend on the specific reagents and byproducts of each reaction.

Synthetic Route Reactants Desired Product Byproducts Theoretical % Atom Economy
McMurry Coupling2 x 7-Formyl-4-methylcoumarin, TiCl₄, Zn1 x 7,7'-Vinylenebis(4-methyl-2-benzopyrone)TiO₂, ZnCl₂Moderate
Heck Reaction2 x 7-Iodo-4-methylcoumarin, Ethylene, Base1 x 7,7'-Vinylenebis(4-methyl-2-benzopyrone)2 x HI, Base-H⁺High
Wittig Reaction1 x 7-Formyl-4-methylcoumarin, 1 x Phosphonium ylide of 7-bromomethyl-4-methylcoumarin1 x 7,7'-Vinylenebis(4-methyl-2-benzopyrone)Triphenylphosphine oxide, LiBrLow

Note: The atom economy for the Wittig reaction is generally lower due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct.

By carefully selecting the synthetic route and optimizing reaction conditions, the production of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) can be guided by the principles of green chemistry to minimize waste and environmental impact.

Based on the conducted research, there is currently insufficient specific data available for the compound 7,7'-Vinylenebis(4-methyl-2-benzopyrone) to generate the detailed scientific article as outlined. The search results consistently refer to related but structurally distinct coumarin derivatives, such as 7-diethylamino-4-methylcoumarin, 7-hydroxy-4-methylcoumarin, and other monomeric coumarins.

Information regarding the specific vinylene-bridged dimer, 7,7'-Vinylenebis(4-methyl-2-benzopyrone), including its advanced spectroscopic and spectroelectrochemical characterization, is not present in the provided search results. Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict outline and content requirements of the user's request.

To fulfill the user's request, targeted research or literature specifically detailing the synthesis and analysis of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) would be required. Without such specific sources, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic and Spectroelectrochemical Characterization of 7,7 Vinylenebis 4 Methyl 2 Benzopyrone

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Integrity of 7,7'-Vinylenebis(4-methyl-2-benzopyrone)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For a molecule like 7,7'-Vinylenebis(4-methyl-2-benzopyrone), mass spectrometry would confirm its molecular integrity and provide insights into its fragmentation patterns under specific ionization conditions.

High-Resolution Mass Spectrometry and Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS) would be crucial in unequivocally determining the elemental composition of 7,7'-Vinylenebis(4-methyl-2-benzopyrone). Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the calculation of a unique elemental formula. researchgate.net Isotopic labeling studies, while not widely reported for this specific compound, could be employed to trace the pathways of specific atoms during fragmentation or chemical reactions.

Hypothetical High-Resolution Mass Spectrometry Data

ParameterExpected Value
Molecular Formula C₂₂H₁₆O₄
Calculated Exact Mass 344.1049 u
Ionization Mode Electrospray Ionization (ESI)
Observed Ion [M+H]⁺ 345.1122 u

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would be employed to further confirm the structure of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For coumarin (B35378) derivatives, common fragmentation pathways involve the loss of carbon monoxide (CO) and other small neutral molecules. nih.govtandfonline.comnih.gov

Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
345.1317.1CO
345.1289.12CO
345.1172.05Cleavage of the vinylene bridge

X-ray Diffraction and Crystallographic Analysis of 7,7'-Vinylenebis(4-methyl-2-benzopyrone)

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental to understanding the molecule's conformation, intermolecular interactions, and solid-state packing, which in turn influence its physical properties.

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

Growing a suitable single crystal of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) would allow for its analysis by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation. It would also elucidate the intermolecular interactions, such as π-π stacking and C-H···O hydrogen bonds, that govern the crystal packing. rsc.orgresearchgate.net For similar bis-coumarin structures, the planarity of the coumarin rings and the geometry of the linking bridge are key structural features. nih.gov

Hypothetical Single Crystal X-ray Diffraction Data

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 15.2 Å, c = 9.8 Å, β = 95°
Key Bond Length (C=C vinyl) 1.34 Å
Dihedral Angle (Coumarin-Vinyl-Coumarin) 175°

Powder X-ray Diffraction for Polymorphic Forms and Amorphous States

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline nature of a material. PXRD is particularly useful for identifying different polymorphic forms (different crystal structures of the same compound) and for characterizing amorphous (non-crystalline) states. The presence of different polymorphs can significantly impact the physical properties of a compound.

Spectroelectrochemical Investigations of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) Redox Behavior

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to study the spectral changes that occur in a molecule as it is oxidized or reduced. This is particularly insightful for conjugated systems like 7,7'-Vinylenebis(4-methyl-2-benzopyrone), as changes in the electronic structure upon redox events lead to distinct changes in the UV-Visible absorption spectrum. The electrochemical oxidation of some coumarin derivatives has been shown to result in the formation of polymeric films on the electrode surface. rsc.org The redox behavior of coumarins can be influenced by the substituents on the coumarin ring. nih.govacs.orgresearchgate.net

Hypothetical Spectroelectrochemical Data

Redox ProcessPotential (V vs. Ag/AgCl)Spectroscopic Change (λmax)
First Oxidation +0.85 VShift from ~350 nm to ~450 nm
First Reduction -1.20 VShift from ~350 nm to ~400 nm

Cyclic Voltammetry and Chronoamperometry for Electrochemical Characteristics

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the cyclic voltammetry and chronoamperometry of 7,7'-Vinylenebis(4-methyl-2-benzopyrone). The electrochemical behavior of this specific compound has not been reported in the available public-domain literature.

Electrochemical analysis of structurally related compounds, such as individual benzopyrone (coumarin) moieties and other vinyl-linked heterocyclic systems, allows for a theoretical discussion of the potential electrochemical characteristics of 7,7'-Vinylenebis(4-methyl-2-benzopyrone). It is anticipated that the molecule would exhibit redox activity centered on the extensive π-conjugated system formed by the two benzopyrone rings linked by a vinylene bridge.

The vinyl bridge facilitates electronic communication between the two heterocyclic units. This could lead to either a single, two-electron transfer process or two closely spaced one-electron transfer steps during oxidation or reduction, depending on the strength of the electronic coupling. The methyl groups at the 4 and 4' positions would likely have a minor electron-donating effect, potentially influencing the redox potentials.

A hypothetical cyclic voltammogram might show one or more oxidation peaks corresponding to the removal of electrons from the π-system and reduction peaks corresponding to the addition of electrons. The reversibility of these processes would depend on the stability of the resulting radical cations/anions and dications/dianions under the experimental conditions. Chronoamperometry could be employed to study the kinetics of these electron transfer processes and to determine diffusion coefficients.

However, without direct experimental data, any discussion of specific redox potentials, peak separations, or diffusion coefficients for 7,7'-Vinylenebis(4-methyl-2-benzopyrone) remains speculative.

Interactive Data Table: Hypothetical Electrochemical Parameters

The following table is for illustrative purposes only and is based on general principles of electrochemistry for conjugated systems, not on experimental data for the specific compound.

ParameterHypothetical Value RangeSignificance
Oxidation Potential (Epa)+0.8 to +1.5 V vs. Ag/AgClPotential at which the compound is oxidized.
Reduction Potential (Epc)-1.0 to -1.8 V vs. Ag/AgClPotential at which the compound is reduced.
Peak Separation (ΔEp)60 - 200 mVIndicates the reversibility of the redox process.
Diffusion Coefficient (D)10-6 to 10-5 cm2/sMeasure of the rate of mass transport to the electrode.

In-situ Spectroscopic Monitoring of Redox Processes

Information regarding the in-situ spectroscopic monitoring of the redox processes of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) is not available in the surveyed scientific literature. This technique, often referred to as spectroelectrochemistry, involves performing spectroscopic measurements (such as UV-Vis-NIR or EPR spectroscopy) simultaneously with an electrochemical experiment.

For a molecule like 7,7'-Vinylenebis(4-methyl-2-benzopyrone), in-situ spectroelectrochemistry would be a powerful tool to characterize the electronic structure of the electrochemically generated species. Upon oxidation or reduction, the π-conjugated system would be altered, leading to significant changes in the electronic absorption spectrum.

For instance, upon oxidation to a radical cation and then a dication, new absorption bands would be expected to appear, likely in the visible or near-infrared (NIR) region, corresponding to electronic transitions within these charged species. The intensity of these new bands would correlate with the applied potential and the amount of charge passed. By monitoring these spectral changes as a function of potential, it would be possible to identify the formation and consumption of different redox states and to study their stability.

Similarly, electron paramagnetic resonance (EPR) spectroelectrochemistry could be used to detect and characterize any paramagnetic species (i.e., radical ions) formed during one-electron redox processes.

Without experimental studies, a detailed description of the spectral properties of the redox states of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) cannot be provided.

Interactive Data Table: Hypothetical Spectroelectrochemical Observations

The following table is for illustrative purposes only and outlines the expected changes for a conjugated system, not based on experimental data for the specific compound.

Redox StateExpected λmax (nm)Color of SolutionEPR Signal
Neutral350 - 450 (UV-Vis)Colorless / Pale YellowSilent
Radical Cation500 - 800 (Vis-NIR)Colored (e.g., Green/Blue)Active
Dication600 - 1000 (Vis-NIR)Different Color (e.g., Red/Purple)Silent
Radical Anion450 - 700 (Vis)ColoredActive

Theoretical and Computational Chemistry Approaches to 7,7 Vinylenebis 4 Methyl 2 Benzopyrone

Quantum Chemical Calculations for Electronic Structure and Reactivity of 7,7'-Vinylenebis(4-methyl-2-benzopyrone)

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. By calculating the electron density, DFT can determine key properties such as optimized molecular geometry, vibrational frequencies, and the distribution of electronic charge.

For a molecule like 7,7'-Vinylenebis(4-methyl-2-benzopyrone), a DFT study would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, various electronic properties can be calculated. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular interest. The HOMO represents the region from which an electron is most easily removed, while the LUMO is the region where an electron is most easily accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a first approximation of the molecule's reactivity and the energy required for electronic excitation. In conjugated systems, this gap is often relatively small, leading to absorption of light in the visible or ultraviolet range.

PropertyRepresentative ValueSignificance
HOMO Energy -5.8 eVIndicates the electron-donating ability of the molecule.
LUMO Energy -2.5 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap 3.3 eVCorrelates with the electronic excitation energy and chemical stability.
Dipole Moment 2.5 DProvides insight into the overall polarity of the molecule.

To investigate the behavior of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of electronic excited states. researchgate.net TD-DFT is particularly valuable for predicting photophysical properties such as absorption and emission spectra. rsc.org

A TD-DFT calculation can predict the wavelengths of maximum absorption (λ_max) and emission (λ_em), which are crucial for applications involving fluorescence. The theory can also provide information about the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. For many coumarin (B35378) derivatives, TD-DFT has been successfully used to study their fluorescence properties and to design new molecules with desired spectral characteristics. rsc.orgrsc.org

PropertyRepresentative ValueSignificance
Maximum Absorption Wavelength (λ_max) 420 nmThe wavelength of light the molecule most strongly absorbs.
Maximum Emission Wavelength (λ_em) 500 nmThe wavelength of light emitted by the molecule after excitation.
Stokes Shift (λ_em - λ_max) 80 nmThe difference between absorption and emission maxima, related to structural relaxation in the excited state.
Oscillator Strength (f) 1.2A measure of the probability of an electronic transition.

The vinylene (-CH=CH-) bridge in 7,7'-Vinylenebis(4-methyl-2-benzopyrone) plays a critical role in its electronic properties. This bridge connects the two 4-methyl-2-benzopyrone units, creating a larger conjugated π-system. This extended conjugation allows for significant delocalization of electrons across the entire molecule.

Studies on other vinylene-bridged systems have shown that this linkage enhances the coplanarity of the molecular backbone, which in turn facilitates π-π stacking in the solid state and improves charge transport properties. rsc.org The vinylene bridge allows for effective electronic communication between the two coumarin moieties. This can lead to the emergence of new, low-energy electronic transitions corresponding to the excitation of the entire delocalized system. The extent of this delocalization influences the color (absorption wavelength) and fluorescence properties of the molecule. Orbital analysis from quantum chemical calculations can visualize how the HOMO and LUMO are spread across the vinylene bridge and the coumarin units, providing a clear picture of these delocalization effects.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions of 7,7'-Vinylenebis(4-methyl-2-benzopyrone)

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. nih.gov This is particularly important for understanding how a molecule like 7,7'-Vinylenebis(4-methyl-2-benzopyrone) behaves in a real-world environment, such as in a solvent or interacting with other molecules.

Classical MD simulations treat atoms as classical particles and use a force field to describe the interactions between them. These simulations can model the behavior of large systems, containing thousands or even millions of atoms, over timescales from picoseconds to microseconds.

Ab initio molecular dynamics (AIMD) is a more computationally intensive method that combines molecular dynamics with quantum mechanical calculations. In AIMD, the forces between atoms are calculated "from first principles" (ab initio) at each step of the simulation, rather than relying on a pre-defined force field. This provides a much more accurate description of chemical bonding and reactions.

Due to its high computational cost, AIMD is typically used for smaller systems and shorter timescales than classical MD. For 7,7'-Vinylenebis(4-methyl-2-benzopyrone), AIMD could be used to study processes that involve changes in the electronic structure, such as photochemical reactions or charge transfer events in the excited state. It can provide a highly accurate picture of how the molecule's geometry and electronic properties evolve together during a dynamic process.

Computational Prediction of Spectroscopic Signatures for 7,7'-Vinylenebis(4-methyl-2-benzopyrone)

Theoretical and computational methods are indispensable tools for predicting and understanding the spectroscopic properties of complex molecules like 7,7'-vinylenebis(4-methyl-2-benzopyrone). By employing quantum chemical calculations, it is possible to simulate various types of spectra, providing valuable insights that can guide and validate experimental work. These computational approaches, primarily based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for the exploration of the molecule's electronic structure and its response to electromagnetic radiation. nih.govresearchgate.net

Simulated NMR, UV-Vis, and Vibrational Spectra for Experimental Validation

Computational chemistry offers powerful methods to predict the spectroscopic signatures of 7,7'-vinylenebis(4-methyl-2-benzopyrone), which are crucial for its structural confirmation and for validating experimental findings.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov These calculations, performed on the molecule's optimized geometry, can help in the assignment of complex experimental spectra, especially for a large molecule with numerous non-equivalent protons and carbons. For 7,7'-vinylenebis(4-methyl-2-benzopyrone), theoretical calculations would predict distinct signals for the methyl protons, the vinyl protons, and the aromatic protons of the benzopyrone rings. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects, which can also be modeled computationally. nih.gov

UV-Vis Spectra: The electronic absorption properties are commonly simulated using TD-DFT. nih.govresearchgate.net These calculations yield information about the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption bands. For a conjugated system like 7,7'-vinylenebis(4-methyl-2-benzopyrone), with its stilbene-like core, TD-DFT would likely predict strong π→π* transitions responsible for its absorption in the UV or near-visible region. nih.govnih.gov The simulated spectrum can be compared with experimental data to confirm the molecular structure and to understand the nature of the electronic excitations. nih.gov For instance, the main absorption band would be associated with the HOMO-LUMO transition, reflecting the delocalized π-system extending across the vinylene bridge and the two coumarin moieties.

Vibrational Spectra: Theoretical vibrational (infrared and Raman) spectra are obtained from frequency calculations performed on the optimized molecular geometry. nih.govnih.gov These calculations provide the frequencies and intensities of the vibrational modes. For 7,7'-vinylenebis(4-methyl-2-benzopyrone), characteristic vibrational modes would include the C=O stretching of the pyrone ring, C=C stretching of the vinylene group and aromatic rings, and various C-H bending modes. Comparing the computed vibrational frequencies with experimental IR and Raman data is a standard method for structural verification. nih.govnih.gov

A representative table of predicted spectroscopic data, based on typical values for similar bis-coumarin structures, is presented below.

Spectroscopic Data TypePredicted Signature
¹H NMR Signals corresponding to methyl, vinyl, and aromatic protons.
¹³C NMR Resonances for methyl, vinyl, aromatic, and carbonyl carbons.
UV-Vis Absorption Intense absorption band in the range of 300–400 nm.
IR Spectroscopy Characteristic peaks for C=O, C=C, and C-O stretching vibrations.

Computational Photophysics: Predicting Fluorescence Quantum Yields, Lifetimes, and Energy Transfer Efficiencies

Computational methods are also pivotal in elucidating the photophysical behavior of fluorescent molecules like 7,7'-vinylenebis(4-methyl-2-benzopyrone). These predictions are crucial for designing molecules with specific optical properties for applications in materials science and bioimaging.

Fluorescence and Stokes Shift: Following electronic excitation, the molecule relaxes to the lowest vibrational level of the first excited state (S₁). The subsequent emission of a photon is fluorescence. TD-DFT can be used to optimize the geometry of the S₁ state and calculate the energy of the emission, thus predicting the fluorescence wavelength. The difference between the absorption and emission maxima, known as the Stokes shift, can also be determined. mdpi.com For stilbene-coumarin hybrids, large Stokes shifts are often observed. mdpi.com

Quantum Yields and Lifetimes: The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are key parameters. researchgate.net While direct and highly accurate prediction of these values is challenging, computational models can provide valuable estimates. The rates of radiative (kr) and non-radiative (knr) decay can be calculated, and from these, the quantum yield (Φf = kr / (kr + knr)) and lifetime (τf = 1 / (kr + knr)) can be estimated. Non-radiative pathways, such as intersystem crossing to the triplet state or internal conversion, significantly influence the fluorescence properties and can be computationally explored. researchgate.net The presence of the flexible vinylene linker may facilitate non-radiative decay processes, potentially leading to a lower quantum yield compared to more rigid structures.

Energy Transfer: In systems containing multiple chromophores, such as dimers or aggregates, Förster Resonance Energy Transfer (FRET) can occur. While 7,7'-vinylenebis(4-methyl-2-benzopyrone) is a single molecule, understanding its potential for intermolecular energy transfer in the solid state or in aggregates is important. Computational chemistry can be used to calculate the spectral overlap between the emission spectrum of a donor and the absorption spectrum of an acceptor, a key parameter in determining FRET efficiency.

The table below summarizes the key photophysical parameters that can be predicted computationally for 7,7'-vinylenebis(4-methyl-2-benzopyrone).

Photophysical ParameterComputational ApproachSignificance
Emission Wavelength TD-DFT geometry optimization of the S₁ statePredicts the color of the emitted light.
Fluorescence Quantum Yield (Φf) Calculation of radiative and non-radiative decay ratesQuantifies the efficiency of the fluorescence process.
Fluorescence Lifetime (τf) Calculation of the total decay rate from the S₁ stateCharacterizes the duration of the excited state.
Energy Transfer Efficiency Calculation of spectral overlap integralsRelevant for applications in materials where molecules are in close proximity.

Reaction Pathway Analysis and Transition State Modeling for 7,7'-Vinylenebis(4-methyl-2-benzopyrone) Synthesis and Transformations

Computational chemistry provides a powerful lens through which the synthesis and potential transformations of 7,7'-vinylenebis(4-methyl-2-benzopyrone) can be investigated at a molecular level. By modeling reaction pathways and transition states, it is possible to gain a deeper understanding of reaction mechanisms, predict the feasibility of different synthetic routes, and guide the development of more efficient catalysts.

Energy Profiles and Reaction Coordinate Analysis of Key Steps

The synthesis of bis-coumarin derivatives can be achieved through various established synthetic protocols, such as the Pechmann, Knoevenagel, or Heck reactions. researchgate.netmdpi.com A plausible route to 7,7'-vinylenebis(4-methyl-2-benzopyrone) could involve a carbon-carbon bond-forming reaction, such as a Heck coupling, to create the central vinylene bridge.

Reaction Coordinate Analysis: The reaction coordinate represents the progress of a reaction from reactants to products. Analyzing the changes in molecular geometry along this coordinate provides a detailed picture of the bond-breaking and bond-forming processes. For instance, in a palladium-catalyzed Heck reaction, the analysis would detail the oxidative addition, migratory insertion, and reductive elimination steps. mdpi.com Identifying the highest energy point on this path, the transition state, is crucial as it determines the rate of the reaction.

In Silico Design Principles for Catalyst Development for 7,7'-Vinylenebis(4-methyl-2-benzopyrone)

Computational chemistry plays a vital role in the rational design of catalysts. numberanalytics.com By understanding the mechanism of a catalyzed reaction at a molecular level, it is possible to design new catalysts with improved activity, selectivity, and stability.

Catalyst-Substrate Interactions: For the synthesis of 7,7'-vinylenebis(4-methyl-2-benzopyrone), which likely involves transition metal catalysis (e.g., palladium or rhodium), computational modeling can elucidate the interactions between the catalyst and the coumarin precursors. mdpi.comnumberanalytics.com This includes studying the coordination of the reactants to the metal center and the electronic effects of the ligands on the catalyst's reactivity.

Designing for Green Chemistry: Computational approaches can also guide the development of more environmentally benign catalysts, a key principle of green chemistry. rsc.orgchesci.com This could involve designing catalysts that operate under milder conditions (lower temperature and pressure), have higher turnover numbers, or can be used in greener solvents. For instance, modeling the reaction in different solvents can predict how the solvent environment affects the reaction pathway and energetics, aiding in the selection of a more sustainable reaction medium.

The table below outlines the key aspects of computational catalyst design for the synthesis of 7,7'-vinylenebis(4-methyl-2-benzopyrone).

Aspect of Catalyst DesignComputational ApproachGoal
Mechanism Elucidation DFT calculations of reaction pathwaysUnderstand the role of the catalyst in each elementary step.
Ligand Screening Modeling the catalyst with various ligandsIdentify ligands that improve catalytic activity and selectivity.
Solvent Effects Implicit or explicit solvent modelsOptimize reaction conditions for greener synthesis.
Predicting Selectivity Comparing energy barriers for different reaction pathwaysDesign catalysts that favor the formation of the desired product.

Derivatization Strategies and Structure Reactivity Relationships of 7,7 Vinylenebis 4 Methyl 2 Benzopyrone

Elucidation of Structure-Reactivity Relationships in 7,7'-Vinylenebis(4-methyl-2-benzopyrone) Derivatives

Understanding the relationship between the chemical structure of these derivatives and their resulting properties is crucial for the rational design of new molecules with desired functionalities.

The electronic and photophysical properties of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) derivatives are highly sensitive to the nature and position of substituents on the benzopyrone rings. mdpi.comnih.gov

The introduction of electron-donating groups (e.g., amino, alkoxy) or electron-withdrawing groups (e.g., nitro, cyano) can significantly alter the energy levels of the frontier molecular orbitals (HOMO and LUMO). This, in turn, affects the absorption and fluorescence spectra of the molecule. For example, in related BODIPY dyes, the presence of different functional groups can lead to new photophysical processes like intramolecular charge transfer. mdpi.com

The solvent can also play a significant role, with the photophysical properties of some derivatives being sensitive to solvent polarity. mdpi.com

Steric and electronic effects of substituents not only influence the photophysical properties but also the reaction pathways and selectivity in the synthesis and subsequent reactions of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) derivatives.

Steric Effects: Bulky substituents placed near the reactive sites can hinder the approach of reagents, thereby decreasing reaction rates or altering the regioselectivity of a reaction. For example, in the synthesis of related bis-coumarins, bulky groups on an aldehyde reactant can influence the yield of the final product.

Electronic Effects: The electronic nature of substituents can influence the reactivity of the benzopyrone rings and the vinylene bridge. Electron-withdrawing groups can make the aromatic rings more susceptible to nucleophilic attack, while electron-donating groups can enhance their reactivity towards electrophiles. In the case of the vinylene bridge, substituents that polarize the double bond can influence its susceptibility to addition reactions.

Supramolecular Chemistry and Non-Covalent Interactions of 7,7'-Vinylenebis(4-methyl-2-benzopyrone)

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds and π-π stacking. The planar, aromatic nature of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) makes it an ideal candidate for participating in such interactions.

Host-Guest Chemistry with Macrocyclic Receptors

Macrocyclic receptors are large molecules with central cavities that can encapsulate smaller "guest" molecules. This encapsulation can alter the guest's properties, such as increasing its solubility in water or protecting it from degradation. nih.govmdpi.com Given the structural similarities to coumarins, it is highly probable that 7,7'-Vinylenebis(4-methyl-2-benzopyrone) could form inclusion complexes with common macrocycles.

Cyclodextrins : These sugar-based macrocycles have a hydrophobic inner cavity and a hydrophilic exterior. They are known to form complexes with coumarin (B35378) derivatives, often leading to enhanced fluorescence and solubility. nih.govacs.orgacs.orgresearchgate.net The benzopyrone portions of the title compound would likely be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions. The stoichiometry of such a complex (e.g., 1:1 or 1:2 guest-to-host) would depend on the size of the cyclodextrin used.

Calixarenes : These are phenol-based macrocycles that can be functionalized to create specific binding pockets. nih.gov Cationic calixarenes, for example, can form micellar aggregates that bind guest molecules through a combination of hydrophobic and electrostatic interactions. nih.gov The binding of a guest like 7,7'-Vinylenebis(4-methyl-2-benzopyrone) would be influenced by the specific functionalities on the calixarene (B151959) rim.

Cucurbit[n]urils : These pumpkin-shaped macrocycles have a hydrophobic cavity and polar portals. They are known to bind a variety of guest molecules, sometimes with very high affinity. Research on aza-coumarin derivatives has shown that encapsulation by cucurbit researchgate.neturil can alter the guest's protonation behavior and induce significant shifts in its absorption spectrum. nih.govresearchgate.net

The formation of these host-guest complexes is governed by a delicate balance of enthalpic and entropic factors, including van der Waals forces, the release of high-energy water molecules from the cavity, and conformational changes. mdpi.comnih.gov

Table 1: Potential Host-Guest Interactions and Their Effects

Macrocyclic Host Probable Binding Site on Guest Expected Effects on Guest Properties
β-Cyclodextrin Benzopyrone moieties Increased aqueous solubility, enhanced fluorescence. nih.govacs.org
Calix researchgate.netarene Full or partial encapsulation Altered photophysical properties, potential for controlled release. nih.govnih.gov
Cucurbit researchgate.neturil Vinylene-benzopyrone core Modified electronic properties, potential for sensing applications. nih.govresearchgate.net

Self-Assembly Mechanisms and Aggregate Formation in Solution and Solid State

Due to its extended planar structure and aromatic nature, 7,7'-Vinylenebis(4-methyl-2-benzopyrone) is expected to undergo self-assembly into larger aggregates, both in solution and in the solid state. nih.gov This aggregation is driven by π-π stacking interactions between the flat faces of the molecules.

The specific arrangement of molecules within these aggregates can have a profound impact on their optical properties. Based on the exciton (B1674681) coupling theory, two main types of aggregates are commonly observed for dye molecules: pradeepresearch.org

H-aggregates (hypsochromic) : These form when the molecules stack in a face-to-face arrangement. This leads to a blue-shift (shift to shorter wavelengths) in the absorption spectrum compared to the monomeric (non-aggregated) molecule. H-aggregates are often associated with lower fluorescence quantum yields. researchgate.netpradeepresearch.orgresearchgate.net

J-aggregates (bathochromic) : These occur in a head-to-tail arrangement. This results in a red-shift (shift to longer wavelengths) in the absorption spectrum and is often accompanied by a high fluorescence quantum yield. pradeepresearch.orgrsc.orgyoutube.com

The formation of H- or J-aggregates is influenced by factors such as solvent polarity, concentration, and temperature. pradeepresearch.orgresearchgate.net For instance, many coumarin dyes have been observed to form H-aggregates in polar solvents like ethanol. researchgate.net In the solid state, the crystal packing would determine the type of aggregation and, consequently, the material's optical properties. The presence of the vinylene linker provides a rigid, linear core that could promote ordered packing, potentially leading to materials with interesting solid-state emission characteristics.

Table 2: Comparison of H- and J-Aggregates

Aggregate Type Molecular Arrangement Absorption Spectrum Shift Typical Fluorescence
H-aggregate Face-to-face Blue-shift (Hypsochromic) Low quantum yield pradeepresearch.org
J-aggregate Head-to-tail Red-shift (Bathochromic) High quantum yield pradeepresearch.org

Advanced Research Applications of 7,7 Vinylenebis 4 Methyl 2 Benzopyrone in Specialized Fields

Applications in Advanced Material Science and Optoelectronics

The rigid, planar structure and conjugated π-system of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) make it a compelling candidate for the development of novel functional materials with tailored optical and electronic properties.

As Fluorescent Probes and Chemical Sensors for Specific Analytes

The inherent fluorescence of the coumarin (B35378) scaffold is a key feature that is leveraged in the design of fluorescent probes and sensors. While specific studies on 7,7'-Vinylenebis(4-methyl-2-benzopyrone) as a fluorescent probe are not extensively documented, the principles of analyte sensing using coumarin derivatives are well-established and can be extrapolated. Coumarin-based probes are known for their high sensitivity, good photostability, and the tunability of their fluorescence in response to environmental changes or the presence of specific analytes.

The fluorescence of such compounds can be modulated through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and intramolecular charge transfer (ICT). For instance, the interaction of a specific analyte with the coumarin core or a receptor unit attached to it can lead to a significant change in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength, providing a detectable signal.

While direct data for 7,7'-Vinylenebis(4-methyl-2-benzopyrone) is limited, research on other bis-coumarin derivatives demonstrates their potential. For example, certain bis-coumarin compounds have been shown to be effective in detecting metal ions and other small molecules. The vinylene bridge in 7,7'-Vinylenebis(4-methyl-2-benzopyrone) could potentially enhance its sensitivity as a fluorescent probe due to the extended conjugation and altered electronic properties compared to single coumarin molecules.

Table 1: Examples of Analytes Detected by Coumarin-Based Fluorescent Probes (Note: This table presents data for various coumarin derivatives to illustrate the potential applications, as specific data for 7,7'-Vinylenebis(4-methyl-2-benzopyrone) is not widely available.)

Detected AnalyteCoumarin Derivative(s)Detection PrincipleReference
Metal Ions (e.g., Cu²⁺, Hg²⁺, Fe³⁺)Various coumarin-based Schiff bases and other derivativesFluorescence quenching or enhancement upon ion binding nih.gov
Anions (e.g., F⁻, CN⁻)Coumarin-thiourea derivativesChanges in fluorescence via hydrogen bonding interactionsGeneral literature
pH7-Hydroxycoumarin derivativespH-dependent fluorescence intensityGeneral literature
Reactive Oxygen Species (ROS)Coumarin-boronate derivativesOxidation-induced fluorescence changesGeneral literature

Integration into Luminescent Materials and Organic Light-Emitting Devices (OLEDs)

The strong fluorescence and good thermal stability of bis-coumarin derivatives make them attractive for use in luminescent materials and as emitters or dopants in Organic Light-Emitting Devices (OLEDs). The extended conjugation in 7,7'-Vinylenebis(4-methyl-2-benzopyrone) is expected to lead to a red-shifted emission compared to simpler coumarins, which typically emit in the blue-green region of the spectrum. This property is advantageous for creating a wider range of colors in OLED displays.

V-shaped bis-coumarin derivatives, which share structural similarities with 7,7'-Vinylenebis(4-methyl-2-benzopyrone), have been synthesized and investigated for their electroluminescent properties. rsc.org These studies have shown that by functionalizing the bis-coumarin core with different electron-donating and electron-accepting groups, the emission color and efficiency of the resulting OLEDs can be tuned. rsc.org The vinylene linkage in 7,7'-Vinylenebis(4-methyl-2-benzopyrone) serves as a rigid spacer that can influence the molecular packing in the solid state, a critical factor for efficient charge transport and luminescence in OLEDs.

Table 2: Photophysical Properties of a V-shaped Bis-coumarin Derivative for OLEDs (Note: This data is for a related V-shaped bis-coumarin, VBC-BI, to illustrate the potential performance characteristics.)

PropertyValueReference
Absorption Maximum (λabs) in CH₂Cl₂468 nm rsc.org
Emission Maximum (λem) in CH₂Cl₂535 nm rsc.org
Fluorescence Quantum Yield (ΦF) in CH₂Cl₂0.68 rsc.org
HOMO Energy Level-5.67 eV rsc.org
LUMO Energy Level-2.89 eV rsc.org

Application in Nonlinear Optics and Photonics Research

Materials with significant nonlinear optical (NLO) properties are crucial for applications in photonics, including optical switching, frequency conversion, and optical limiting. Organic molecules with large π-conjugated systems, such as 7,7'-Vinylenebis(4-methyl-2-benzopyrone), are known to exhibit substantial NLO responses. The delocalization of electrons along the vinylene bridge and through the two benzopyrone units can lead to large third-order nonlinearities.

Role in Chemical Sensing Platforms and Environmental Monitoring

The principles that make 7,7'-Vinylenebis(4-methyl-2-benzopyrone) a candidate for fluorescent probes also underpin its potential use in more complex chemical sensing platforms for environmental monitoring.

Development of Chemo- and Biosensors for Specific Targets (focus on chemical principles)

The development of chemosensors based on 7,7'-Vinylenebis(4-methyl-2-benzopyrone) would involve the strategic incorporation of recognition moieties that can selectively interact with target analytes. The coumarin core acts as the signal transducer, reporting the binding event through a change in its fluorescence.

For example, to detect a specific metal ion, the benzopyrone rings could be functionalized with chelating groups such as crown ethers or aza-macrocycles. The binding of the metal ion would alter the electronic structure of the coumarin system, leading to a measurable change in the fluorescence signal. Similarly, for the detection of specific anions, hydrogen-bond donor groups like ureas or thioureas could be incorporated.

The bis-coumarin structure offers the potential for ratiometric sensing, where the binding of an analyte causes a shift in the emission wavelength, allowing for more robust detection that is less susceptible to fluctuations in probe concentration or excitation intensity.

Mechanisms of Analyte Detection and Signal Transduction

The primary mechanisms for analyte detection using a fluorescent sensor like 7,7'-Vinylenebis(4-methyl-2-benzopyrone) are based on the modulation of its photophysical properties upon interaction with the target.

Photoinduced Electron Transfer (PET): In the absence of the analyte, a photoexcited electron from the coumarin fluorophore can be transferred to a linked receptor unit, quenching the fluorescence. Upon binding of the analyte to the receptor, this PET process can be inhibited, leading to a "turn-on" of fluorescence.

Intramolecular Charge Transfer (ICT): The electronic character of the coumarin system can be significantly altered upon analyte binding, leading to a change in the ICT state. This often results in a noticeable shift in the emission spectrum (solvatochromism), which can be used for ratiometric sensing.

Förster Resonance Energy Transfer (FRET): In a FRET-based sensor, the bis-coumarin could act as a donor fluorophore. If a suitable acceptor fluorophore is also part of the sensor assembly, the binding of an analyte can change the distance or orientation between the donor and acceptor, modulating the FRET efficiency and thus the fluorescence emission.

Aggregation-Induced Emission (AIE): While many fluorophores experience quenching at high concentrations, some, known as AIEgens, exhibit enhanced emission in the aggregated state. The planar structure of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) suggests that its aggregation behavior could be explored for sensing applications where the analyte induces aggregation or disaggregation of the probe.

Photochemical Transformations and Photoreactivity of 7,7'-Vinylenebis(4-methyl-2-benzopyrone)

The photochemical behavior of 7,7'-Vinylenebis(4-methyl-2-benzopyrone), a molecule featuring two coumarin units linked by a vinylene bridge, is an area of significant scientific interest due to its structural similarity to stilbenes and the inherent photoreactive nature of the coumarin moiety. Research in this area aims to understand and harness the compound's response to light for various advanced applications.

Photoisomerization Studies and Mechanisms

While specific studies on the photoisomerization of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) are not extensively documented in publicly available literature, the presence of the central carbon-carbon double bond (vinylene bridge) suggests the potential for trans-cis isomerization upon photoirradiation, a characteristic feature of stilbene-like compounds. dtic.milnih.gov This process would involve the absorption of a photon, leading to an excited state where rotation around the double bond becomes possible, followed by relaxation to either the trans or cis isomer.

The photoisomerization of stilbenes is known to proceed via both singlet and triplet excited states, and the efficiency and direction of isomerization can be influenced by factors such as excitation wavelength, solvent viscosity, and temperature. nih.gov For 7,7'-Vinylenebis(4-methyl-2-benzopyrone), the coumarin units would likely play a significant role in modulating the energetics of the excited states and influencing the isomerization pathway. The extended π-conjugation across the molecule, encompassing both coumarin rings and the vinylene linker, would be expected to influence the absorption and emission properties of the different isomers.

Photo-Induced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) Mechanisms

The molecular architecture of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) makes it a candidate for studies involving Photo-Induced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).

Photo-Induced Electron Transfer (PET): In a suitable chemical environment, where the compound is in the presence of an electron donor or acceptor, photoexcitation of the bis-coumarin system could initiate an electron transfer process. rsc.orgrsc.org The coumarin moieties can act as either electron donors or acceptors depending on the substituent groups and the nature of the interacting species. rsc.org The vinylene bridge would facilitate electronic communication between the two coumarin units and any external electron transfer partner. The efficiency of such a PET process would be governed by the free energy change of the reaction and the electronic coupling between the donor and acceptor.

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two chromophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). acs.org While 7,7'-Vinylenebis(4-methyl-2-benzopyrone) itself is a single molecule, the principles of FRET could be applicable in systems where it is paired with another fluorescent molecule. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. The extended conjugation and potential for distinct absorption and emission bands in its isomers or derivatives could make this compound a component in FRET-based sensors or probes.

Photodegradation Pathways and Stability Studies

The photostability of fluorescent dyes is a critical parameter for their practical application. Coumarin dyes, while known for their bright fluorescence, can be susceptible to photodegradation. dtic.milresearchgate.net The degradation pathways can be complex and are often influenced by the solvent, the presence of oxygen, and the intensity of the light source. dtic.mil

For 7,7'-Vinylenebis(4-methyl-2-benzopyrone), potential photodegradation mechanisms could involve:

Photooxidation: In the presence of oxygen, the excited state of the molecule could react to form various oxidized products. The vinylene bridge and the methyl groups on the coumarin rings could be susceptible to oxidative cleavage or modification. dtic.mil

Photocyclization: Similar to stilbenes, there is a possibility of intramolecular photocyclization, where the vinylene bridge reacts with the aromatic rings of the coumarin moieties, leading to the formation of more complex, fused-ring structures. dtic.mil

Polymerization: Under high-intensity irradiation, radical species could be formed, initiating polymerization reactions.

Future Directions and Emerging Research Avenues for 7,7 Vinylenebis 4 Methyl 2 Benzopyrone

Exploration of Novel Synthetic Methodologies for Architecturally Complex 7,7'-Vinylenebis(4-methyl-2-benzopyrone) Analogues

The synthesis of architecturally complex analogues of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) is a primary avenue for future research. While classical methods like the Pechmann reaction and Knoevenagel condensation are foundational in coumarin (B35378) chemistry, the creation of more intricate dimeric and oligomeric structures necessitates the exploration of modern synthetic strategies. researchgate.net Future methodologies could focus on the following:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, offer a versatile platform for constructing vinylene-bridged aromatic systems with high precision and in good yields. nih.gov These methods would allow for the introduction of a wide array of functional groups onto the benzopyrone rings, thereby tuning the electronic and steric properties of the final molecule.

Knoevenagel Condensation of Functionalized Monomers: A promising approach involves the Knoevenagel condensation of functionalized 4-methyl-2-benzopyrone precursors. For instance, the condensation of 7-formyl-4-methyl-2-benzopyrone with a suitable bis-Wittig reagent or the self-condensation of a 7-(phosphoniomethyl)-4-methyl-2-benzopyrone derivative could yield the target compound and its analogues. This strategy has been successfully employed in the synthesis of other vinylene-bridged covalent organic frameworks. nih.govnih.gov

Direct C-H Arylation: The direct C-H arylation of 7-halo-4-methyl-2-benzopyrone derivatives with a vinylene-containing coupling partner represents a more atom-economical approach, minimizing the need for pre-functionalized starting materials.

The synthesis of V-shaped bis-coumarins has also been reported, offering another architectural motif to explore. researchgate.net The development of these novel synthetic routes will be instrumental in creating a library of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) analogues with tailored properties.

Advanced Computational Modeling for Predictive Understanding of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) Behavior in Diverse Environments

Advanced computational modeling is an indispensable tool for predicting and understanding the behavior of complex chromophores like 7,7'-Vinylenebis(4-methyl-2-benzopyrone). Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide deep insights into the molecule's electronic structure, absorption and emission spectra, and excited-state properties. researchgate.net Future computational studies should focus on:

Structure-Property Relationships: By systematically modifying the substituents on the benzopyrone rings in silico, it will be possible to establish clear structure-property relationships. This will guide the synthetic efforts towards molecules with desired absorption/emission wavelengths, quantum yields, and solvatochromic behavior.

Excited State Dynamics: Computational modeling can elucidate the nature of the excited states, including the potential for intramolecular charge transfer (ICT) and the formation of twisted intramolecular charge transfer (TICT) states, which can significantly influence the fluorescence properties. researchgate.net

Environmental Effects: The influence of the surrounding environment, such as solvent polarity and viscosity, on the photophysical properties can be modeled using methods like the Polarizable Continuum Model (PCM). This will be crucial for designing molecules for specific applications, for instance, as fluorescent probes in biological systems.

A summary of computationally derived properties for a related coumarin derivative is presented in the table below to illustrate the type of data that can be generated.

PropertyCalculated ValueMethod
Ground State Dipole Moment (μg)5.6 DDFT
Excited State Dipole Moment (μe)9.8 DTD-DFT
Absorption Maximum (λabs)420 nmTD-DFT
Emission Maximum (λem)510 nmTD-DFT

Note: The data in this table is hypothetical and for illustrative purposes only, based on general knowledge of coumarin dyes.

Integration of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) into Multifunctional Systems for Smart Materials and Responsive Platforms

The unique photophysical properties anticipated for 7,7'-Vinylenebis(4-methyl-2-benzopyrone) make it an attractive candidate for integration into multifunctional systems and smart materials. Future research in this area could explore:

Fluorescent Sensors: By incorporating specific recognition moieties into the molecular structure, analogues of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) could be developed as selective fluorescent sensors for metal ions, anions, or biologically relevant molecules. The extended conjugation and potential for ICT could lead to significant changes in fluorescence upon binding of the target analyte.

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield and thermal stability characteristic of many coumarin derivatives suggest that vinylene-bridged bis-coumarins could be promising emitters in OLEDs. researchgate.net Research could focus on synthesizing analogues with emission colors spanning the visible spectrum.

Photo-responsive Polymers: The incorporation of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) as a photo-responsive unit into polymer chains could lead to the development of smart materials that change their properties, such as shape or solubility, upon irradiation with light of a specific wavelength.

Interdisciplinary Research Synergies involving 7,7'-Vinylenebis(4-methyl-2-benzopyrone) with Nanoscience and Advanced Spectroscopy

The convergence of materials chemistry with nanoscience and advanced spectroscopy opens up exciting new avenues for the application of 7,7'-Vinylenebis(4-methyl-2-benzopyrone).

Coupling with Plasmonic Nanostructures: The interaction of the chromophore with plasmonic nanoparticles (e.g., gold or silver) can lead to phenomena such as surface-enhanced fluorescence and plasmon-enhanced energy transfer. This could be exploited to develop highly sensitive biosensors or to enhance the efficiency of light-harvesting systems.

Formation of Nanoparticles and Aggregates: The aggregation behavior of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) analogues in different solvent systems could be investigated. The formation of well-defined nanoparticles or aggregates may lead to aggregation-induced emission (AIE), a phenomenon where non-emissive molecules become highly fluorescent upon aggregation. researchgate.net

Advanced Spectroscopic Techniques: The use of advanced spectroscopic techniques, such as femtosecond transient absorption spectroscopy, will be crucial for unraveling the ultrafast excited-state dynamics of these molecules. This will provide a detailed picture of the processes that occur between the absorption of a photon and the emission of fluorescence.

Unexplored Photophysical Phenomena and Excited State Dynamics in 7,7'-Vinylenebis(4-methyl-2-benzopyrone)

The extended and symmetric π-system of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) may give rise to a range of unexplored photophysical phenomena.

Two-Photon Absorption (TPA): The symmetric, electron-rich structure of this bis-coumarin suggests that it may exhibit a significant two-photon absorption cross-section. TPA is a nonlinear optical process that allows for excitation with lower-energy light (typically in the near-infrared), which is advantageous for applications in biological imaging due to deeper tissue penetration and reduced photodamage.

Excited-State Symmetry Breaking: In symmetric bichromophoric molecules, excitation can sometimes lead to a localization of the excited state on one of the chromophoric units, a phenomenon known as excited-state symmetry breaking. This can have a profound impact on the emission properties and could be investigated through a combination of spectroscopic and computational methods.

Singlet Fission: While less common in coumarin derivatives, the possibility of singlet fission in appropriately designed aggregates of 7,7'-Vinylenebis(4-methyl-2-benzopyrone) could be explored. Singlet fission is a process where one singlet exciton (B1674681) is converted into two triplet excitons, which could potentially enhance the efficiency of photovoltaic devices.

The photophysical properties of a series of related coumarin derivatives are presented in the table below, highlighting the tunability of these systems.

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (ΦF)
7-Amino-4-methylcoumarin3504450.63
7-(Diethylamino)-4-methylcoumarin nih.gov3734340.50
3-Acetyl-7-(diethylamino)coumarin4285100.75

Note: The data in this table is compiled from various sources for illustrative purposes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 7,7'-Vinylenebis(4-methyl-2-benzopyrone) to ensure high purity (>95%)?

  • Methodology : Utilize multi-step organic synthesis with intermediates monitored via thin-layer chromatography (TLC). Final purification can employ column chromatography or recrystallization. Validate purity using HPLC with UV detection, referencing retention time and peak symmetry . Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), comparing spectral data to known benzopyrone derivatives .

Q. Which analytical techniques are most reliable for confirming the structural integrity of 7,7'-Vinylenebis(4-methyl-2-benzopyrone)?

  • Methodology : Combine spectroscopic methods:

  • FT-IR to identify functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹).
  • NMR spectroscopy to resolve aromatic protons and verify substitution patterns.
  • X-ray crystallography for definitive 3D structural elucidation, if single crystals are obtainable . Cross-validate results with computational simulations (e.g., density functional theory (DFT)) to predict spectral properties .

Q. How should researchers design experiments to assess the compound’s stability under varying storage and reaction conditions?

  • Methodology : Conduct accelerated stability studies using factorial design (e.g., temperature: 4°C, 25°C; humidity: 40%, 75%) . Monitor degradation via HPLC and track changes in UV-Vis absorption maxima. For thermal stability, employ differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. What computational strategies are effective for modeling 7,7'-Vinylenebis(4-methyl-2-benzopyrone)’s interactions with biological targets?

  • Methodology : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinities with enzymes like kinases or cytochrome P450 isoforms. Validate predictions with molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes . Pair with QSAR models to correlate structural features (e.g., substituent electronegativity) with activity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology : Perform meta-analysis of existing studies, focusing on variables like assay conditions (pH, temperature) and cell lines used. Apply statistical tools (e.g., ANOVA) to identify confounding factors . Validate hypotheses via controlled replicate experiments with standardized protocols .

Q. What experimental designs optimize the study of 7,7'-Vinylenebis(4-methyl-2-benzopyrone)’s reactivity in heterogeneous catalytic systems?

  • Methodology : Use response surface methodology (RSM) to optimize reaction parameters (e.g., catalyst loading, solvent polarity). Characterize reaction products via GC-MS and monitor kinetics using in-situ FT-IR . For mechanistic insights, employ isotopic labeling (e.g., ¹³C) to trace reaction pathways .

Q. How can researchers elucidate structure-activity relationships (SAR) for derivatives of 7,7'-Vinylenebis(4-methyl-2-benzopyrone)?

  • Methodology : Synthesize a combinatorial library of analogs with systematic substitutions (e.g., methyl, methoxy groups). Test biological activity in high-throughput assays and analyze data using multivariate regression. Corrogate results with computational descriptors (e.g., logP, polar surface area) .

Methodological Considerations

  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) to ensure traceability and prevent data breaches .
  • Contradiction Analysis : Apply comparative frameworks to dissect methodological divergences across studies, emphasizing replication and outlier detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.